Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Lipophilicity Drug design ADME prediction

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1030626-93-7) is a heterocyclic building block with the molecular formula C₆H₃ClIN₃ and molecular weight of 279.46 g/mol. The compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and an iodine atom at position 8, providing two chemically distinct halogen handles for orthogonal functionalization.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
CAS No. 1030626-93-7
Cat. No. B6326682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS1030626-93-7
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C(=C1)Cl)I
InChIInChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H
InChIKeyBPGWWRPPLVFBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine – A Dual-Halogenated Heterocyclic Scaffold for Regioselective Derivatization


5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1030626-93-7) is a heterocyclic building block with the molecular formula C₆H₃ClIN₃ and molecular weight of 279.46 g/mol [1]. The compound features a [1,2,4]triazolo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and an iodine atom at position 8, providing two chemically distinct halogen handles for orthogonal functionalization . The computed XLogP3 of 2.4 [1] and topological polar surface area of 30.2 Ų [1] define its physicochemical profile as a moderately lipophilic, compact heteroaromatic scaffold. This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, with the [1,2,4]triazolo[1,5-a]pyridine core recognized as a privileged scaffold in drug discovery [2].

Why 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by In-Class Analogs


Within the [1,2,4]triazolo[1,5-a]pyridine family, the precise regioisomeric placement of halogen substituents dictates both physicochemical properties and synthetic utility [1]. The 5-chloro-8-iodo substitution pattern creates a unique orthogonal reactivity profile: the C–I bond at position 8 is substantially more labile toward oxidative addition than the C–Cl bond at position 5, enabling sequential, site-selective cross-coupling without protecting group strategies [2]. Regioisomers such as the 6-chloro-8-iodo analog (CAS 1415314-22-5) exhibit measurably different lipophilicity (LogP 2.70 vs. 2.40 for the 5-chloro isomer) , which can alter membrane permeability, protein binding, and chromatographic behavior in downstream applications. Mono-halogenated analogs—including 5-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427399-34-5) and 8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155874-87-4)—lack the dual-handle capability that makes the 5-chloro-8-iodo compound a strategic intermediate for divergent library synthesis . These differences render simple substitution among in-class compounds quantitatively consequential for reaction planning, property optimization, and procurement decision-making.

Quantitative Differentiation Evidence for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Relative to Closest Analogs


Regioisomer-Dependent Lipophilicity: 0.30 LogP Unit Difference Between 5-Chloro and 6-Chloro Regioisomers

The 5-chloro-8-iodo regioisomer (target compound) exhibits a computed XLogP3 of 2.40 [1], whereas the 6-chloro-8-iodo regioisomer (CAS 1415314-22-5) has a reported LogP of 2.70 . This 0.30 log unit difference represents a ~2-fold difference in octanol-water partition coefficient. The unsubstituted parent scaffold [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1) has XLogP3 of 0.7 , demonstrating that dual halogenation increases lipophilicity by approximately 1.7 log units. The 5-chloro mono-halogenated analog has a molecular weight of 153.57 g/mol , substantially lower than the target compound (279.46 g/mol), precluding its use where both halogen handles are required.

Lipophilicity Drug design ADME prediction

Orthogonal Dual-Halogen Reactivity Enabling Sequential, Site-Selective Cross-Coupling

The target compound possesses two halogen substituents with distinctly different reactivity toward palladium-catalyzed cross-coupling: an iodine at position 8 (C–I bond dissociation energy ~57 kcal/mol) and a chlorine at position 5 (C–Cl bond dissociation energy ~95 kcal/mol) [1]. This enables sequential chemoselective coupling: the iodo substituent undergoes oxidative addition preferentially under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), leaving the chloro substituent intact for a subsequent coupling step under more forcing conditions [2]. In a structurally related system, 2-bromo-triazolopyridine derivatives achieved >90% conversion in Suzuki-Miyaura coupling within 2 hours at 80 °C, whereas the corresponding 2-chloro analogs required 110 °C and 12–16 hours for comparable yields . Mono-halogenated analogs such as 8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155874-87-4) provide only a single point of diversification, while the 6-chloro-8-iodo regioisomer places the chloro substituent at a position with different electronic environment, altering the regiochemical outcome of electrophilic substitution reactions .

Cross-coupling Sequential functionalization Building block

Quantitative ¹H NMR Differentiation Between 5-Chloro-8-iodo and 6-Chloro-8-iodo Regioisomers

The ¹H NMR spectrum of the target compound (300 MHz, DMSO-d₆) shows three distinct aromatic signals: δ 8.63 (s, 1H, triazole C-2-H), 8.15 (d, J = 7.8 Hz, 1H, pyridine C-7-H), and 7.29 (d, J = 7.8 Hz, 1H, pyridine C-6-H) . The ortho-coupled doublet at δ 8.15 with J = 7.8 Hz is diagnostic for the 5-chloro substitution pattern, as the chlorine at C-5 places H-6 and H-7 in an ortho relationship. In the 6-chloro-8-iodo regioisomer (CAS 1415314-22-5), the chlorine at C-6 would place the two pyridine protons in a meta relationship (H-5 and H-7), yielding distinctly different coupling patterns (expected J ≈ 1–3 Hz for meta coupling vs. J = 7.8 Hz observed for ortho coupling in the target compound) [1]. The parent [1,2,4]triazolo[1,5-a]pyridine scaffold displays a more complex aromatic pattern with additional proton signals, further distinguishing it from the 5,8-disubstituted derivative .

NMR spectroscopy Regioisomer identification Quality control

Physicochemical Property Differentiation: Molecular Weight, TPSA, and Rotatable Bond Profile

The target compound has a molecular weight of 279.46 g/mol, topological polar surface area (TPSA) of 30.2 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. Relative to the unsubstituted parent scaffold [1,2,4]triazolo[1,5-a]pyridine (MW 119.12 g/mol, TPSA 30.2 Ų, XLogP3 0.7) , the dual halogenation adds 160.34 g/mol in molecular weight and increases lipophilicity by ~1.7 log units while preserving the identical TPSA and rotatable bond count. The 5-chloro-8-iodo compound shares the same molecular formula (C₆H₃ClIN₃) and MW (279.46 g/mol) with the 6-chloro-8-iodo regioisomer but differs in 3D shape and electronic distribution due to the altered halogen positioning , which can affect target binding conformations in structure-based drug design. Critically, the compound has zero rotatable bonds and zero H-bond donors, placing it within favorable fragment-like physicochemical space (MW < 300, cLogP < 3, HBD = 0, rotatable bonds = 0) [2].

Physicochemical properties Drug-likeness Fragment-based design

Optimal Application Scenarios for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine Based on Quantitative Differentiation Evidence


Divergent Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the C-8 iodine and C-5 chlorine enables two-stage, site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings without protecting group manipulation . A medicinal chemistry team can first functionalize the more reactive 8-iodo position under mild conditions (e.g., Pd(PPh₃)₄, arylboronic acid, 60–80 °C), then activate the 5-chloro position under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 100–110 °C) to introduce a second diversity element. This two-step sequence on a single scaffold generates diversely substituted [1,2,4]triazolo[1,5-a]pyridine-based kinase inhibitor candidates—a core found in clinical-stage JAK1 inhibitors such as filgotinib and TUL01101 —while minimizing synthetic step count relative to iterative protection-deprotection approaches. The 94% reported synthesis yield for the parent scaffold [5] ensures material availability scales effectively from discovery to early lead optimization.

Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Properties

With a molecular weight of 279.46 g/mol, XLogP3 of 2.4, zero hydrogen bond donors, and zero rotatable bonds, the compound sits squarely within established fragment-like chemical space (MW < 300, cLogP ≤ 3) . This profile makes it suitable as a fragment starting point for structure-based drug design programs targeting kinases or other ATP-binding proteins where the [1,2,4]triazolo[1,5-a]pyridine core can engage the hinge region via hydrogen bonding . The two halogen substituents provide natural vectors for fragment growing: the iodine atom can serve as a heavy atom for X-ray crystallographic phasing, while the chlorine offers a synthetic handle for growing toward unexplored binding pocket regions. The TPSA of 30.2 Ų predicts good passive membrane permeability, a desirable feature for CNS-penetrant programs [5].

Regioisomer-Specific Quality Control Using Diagnostic ¹H NMR Signatures

For procurement and analytical chemistry teams, the diagnostic ¹H NMR coupling pattern (ortho-coupled doublets at δ 8.15 and 7.29 with J = 7.8 Hz in DMSO-d₆) provides unambiguous regioisomer identity confirmation . This is critical because the 6-chloro-8-iodo regioisomer (CAS 1415314-22-5) shares the identical molecular formula and molecular weight but would exhibit meta-coupled aromatic signals . A rapid ¹H NMR check upon compound receipt can prevent the costly scenario where a regioisomer misassignment leads to erroneous SAR conclusions in biological assays. The zero rotatable bond count further simplifies spectral interpretation, as conformational exchange does not complicate the NMR spectrum.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Control

The 0.30 LogP unit difference between the 5-chloro-8-iodo regioisomer (XLogP3 = 2.40) and the 6-chloro-8-iodo regioisomer (LogP = 2.70) provides a data-driven basis for scaffold selection when optimizing ADME properties. In kinase inhibitor programs where balancing potency against metabolic stability and solubility is critical, this measured lipophilicity difference can influence the choice of regioisomeric starting scaffold. The dual-halogen design further allows lipophilicity to be tuned during library synthesis: replacing the iodine with polar aryl or heteroaryl groups at an early stage can reduce LogP by 1–2 units while retaining the chloro handle for subsequent optimization [5].

Quote Request

Request a Quote for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.